molecular formula C11H8ClFN2 B3024073 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine CAS No. 178430-13-2

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Cat. No. B3024073
Key on ui cas rn: 178430-13-2
M. Wt: 222.64 g/mol
InChI Key: CMHKVLZZLUCNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091206B2

Procedure details

13.8 kg of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine and 11.5 kg of phosphorus oxychloride were refluxed in acetonitrile, and stirred for 4 hours. The reaction solution was combined with water, and the precipitated crystal was separated, and the resultant crystal was washed and dried to obtain 14.6 kg of the target compound as a pale yellow crystal.
Quantity
13.8 kg
Type
reactant
Reaction Step One
Quantity
11.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12](O)[N:11]=[C:10]([CH3:15])[N:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O.O>C(#N)C>[Cl:18][C:12]1[CH:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=[C:10]([CH3:15])[N:11]=1

Inputs

Step One
Name
Quantity
13.8 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1)O)C
Name
Quantity
11.5 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated
WASH
Type
WASH
Details
the resultant crystal was washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 kg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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